molecular formula C18H22N2O2S B11799853 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11799853
M. Wt: 330.4 g/mol
InChI Key: KCOXQMXRUDMBGA-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a sophisticated chemical compound designed for advanced research and development applications. This molecule features a pyridine ring linked to a piperidine scaffold that is functionalized with a tosyl (p-toluenesulfonyl) protecting group. The presence of these moieties makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of potential therapeutic agents targeting the central nervous system. The tosyl group is commonly used to protect amines during multi-step synthetic processes, allowing for selective reactions at other sites of the molecule. Researchers may utilize this compound as a key building block in the exploration of new pharmacologically active molecules, leveraging its structural complexity to create novel compounds for biological screening. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. All necessary safety data should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-6-8-16(9-7-14)23(21,22)20-12-4-3-5-18(20)17-10-11-19-13-15(17)2/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

KCOXQMXRUDMBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(C=NC=C3)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 3 Methyl 4 1 Tosylpiperidin 2 Yl Pyridine

Analysis of Nucleophilic Substitution Reactions Involving the Tosyl Group as a Leaving Group

The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions due to the ability of the sulfonate group to stabilize a negative charge through resonance. masterorganicchemistry.comquimicaorganica.orglibretexts.org In the context of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, the tosyl group is attached to the nitrogen atom of the piperidine (B6355638) ring. This N-tosyl moiety can be targeted by nucleophiles, leading to the cleavage of the N-S bond.

The general mechanism for nucleophilic substitution at the sulfur atom of the tosyl group involves the attack of a nucleophile on the electrophilic sulfur atom. This leads to a trigonal bipyramidal transition state, followed by the departure of the leaving group, which in this case would be the deprotonated piperidine nitrogen. However, a more common reaction pathway for N-tosylamides involves the cleavage of the N-C bond of the piperidine ring.

In the case of this compound, a nucleophile can attack the carbon atom at the 2-position of the piperidine ring. This reaction would proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom, and the tosylamide anion acts as the leaving group. The feasibility of this reaction is influenced by steric hindrance around the reaction center.

ReactantNucleophileProductReaction Type
This compoundNu⁻3-Methyl-4-(2-substituted-piperidin-1-yl)pyridineNucleophilic Substitution

It is important to note that the reactivity of the N-tosyl group can also be influenced by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles may favor attack at the sulfur atom, while softer nucleophiles may prefer to attack the carbon atom.

Investigation of Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.orggcwgandhinagar.comlibretexts.org This inherent electron deficiency makes pyridine less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. gcwgandhinagar.comyoutube.com The nitrogen atom and the substituents on the ring direct the position of electrophilic attack.

In this compound, the pyridine ring has a methyl group at the 3-position and a 1-tosylpiperidin-2-yl group at the 4-position. The methyl group is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). The 1-tosylpiperidin-2-yl group is a deactivating group due to the electron-withdrawing nature of the tosyl group.

Considering the directing effects of both substituents, electrophilic attack is most likely to occur at the positions least deactivated by the nitrogen and the tosylpiperdinyl group, and most activated by the methyl group. The nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions. libretexts.orgquimicaorganica.org Therefore, electrophilic substitution is generally favored at the meta position (3 and 5) relative to the nitrogen. libretexts.orgquimicaorganica.org In this specific molecule, the 3-position is already substituted with a methyl group. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
Nitrogen1Electron-withdrawingMeta-directing (deactivating)
Methyl3Electron-donatingOrtho, Para-directing (activating)
1-Tosylpiperidin-2-yl4Electron-withdrawingMeta-directing (deactivating)

Intramolecular Cyclization Reaction Mechanisms

The structure of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often promoted by the presence of a reactive site on the piperidine ring and a suitable position on the pyridine ring for ring closure.

One potential pathway involves the deprotonation of the carbon at the 3-position of the piperidine ring, followed by an intramolecular nucleophilic attack on the pyridine ring. This type of reaction, often a form of intramolecular cyclization, can be facilitated by a strong base. The feasibility of such a reaction would depend on the acidity of the proton at the 3-position of the piperidine and the electrophilicity of the pyridine ring.

Another possibility for intramolecular cyclization involves the generation of a reactive intermediate, such as a carbocation or a radical, on the piperidine ring, which could then attack the pyridine ring. For instance, treatment with a Lewis acid could potentially lead to the formation of a carbocation at the 2-position of the piperidine ring after the departure of the tosyl group, which could then be followed by an intramolecular Friedel-Crafts-type reaction.

Reaction TypeKey IntermediateResulting Structure
Anionic CyclizationCarbanionFused bicyclic system
Cationic CyclizationCarbocationFused bicyclic system
Radical CyclizationRadicalFused bicyclic system

These intramolecular cyclizations can be valuable in the synthesis of complex polycyclic alkaloids and other biologically active molecules. researchgate.net

Oxidative Transformations and C-H Activation Pathways relevant to Pyridine Derivatives

The pyridine and piperidine moieties in this compound are susceptible to oxidative transformations. The pyridine ring can be oxidized at the nitrogen atom to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.

C-H activation is a powerful tool for the functionalization of otherwise unreactive C-H bonds. acs.orgchemrxiv.orgnih.govacs.orgnih.gov In pyridine derivatives, C-H activation can be directed by the nitrogen atom or other substituents on the ring. For this compound, transition metal-catalyzed C-H activation could potentially occur at various positions on both the pyridine and piperidine rings. For instance, ortho-C-H activation relative to the nitrogen atom of the pyridine ring is a common pathway. nih.gov

The piperidine ring can also undergo oxidation. For example, oxidation of the C-H bonds adjacent to the nitrogen atom can lead to the formation of iminium ions, which can then be trapped by nucleophiles. The presence of the electron-withdrawing tosyl group influences the reactivity of the piperidine ring towards oxidation.

Reaction TypeReagentPotential Product
N-OxidationPeracidThis compound N-oxide
C-H ActivationTransition Metal CatalystFunctionalized pyridine or piperidine derivative
Piperidine OxidationOxidizing AgentIminium ion intermediate

The study of oxidative transformations and C-H activation pathways is a rapidly developing area of research with significant potential for the development of novel synthetic methodologies. nih.govresearchgate.netresearchgate.net

Role of Carbocation Rearrangements in Complex Organic Transformations

Carbocation rearrangements are fundamental processes in organic chemistry where a carbocation intermediate rearranges to a more stable carbocation. numberanalytics.comnumberanalytics.comlumenlearning.comlibretexts.org These rearrangements, such as hydride and alkyl shifts, play a crucial role in determining the final product distribution in many reactions. lumenlearning.comlibretexts.org A common type of carbocation rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-migration of a hydrogen, alkyl, or aryl group. wikipedia.orgscribd.comresearchgate.net

In reactions involving this compound, carbocation intermediates can be generated, for example, through the loss of the tosyl group under certain conditions or during electrophilic addition to the pyridine ring. If a carbocation is formed at the 2-position of the piperidine ring, it could potentially undergo rearrangement to a more stable carbocation. For instance, a hydride shift from the 3-position to the 2-position would lead to a more stable tertiary carbocation if the piperidine ring were appropriately substituted.

The stability of carbocations follows the general order: tertiary > secondary > primary. Therefore, if a less stable carbocation can rearrange to a more stable one, this process is often facile. libretexts.orgjk-sci.com The formation of a carbocation adjacent to the pyridine ring is influenced by the electronic effects of the ring. The electron-withdrawing nature of the pyridine nitrogen would destabilize an adjacent carbocation.

Initial CarbocationType of ShiftRearranged CarbocationDriving Force
SecondaryHydride ShiftTertiaryIncreased stability
SecondaryAlkyl ShiftTertiaryIncreased stability

Understanding the potential for carbocation rearrangements is essential for predicting the outcome of reactions and for designing synthetic strategies that either promote or suppress these rearrangements to achieve the desired product. libretexts.org

Structure Activity Relationship Sar and Ligand Design Principles for Pyridine Tosylpiperidine Compounds

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional arrangement of a molecule, dictated by its conformation and stereochemistry, is a critical determinant of its interaction with biological macromolecules. For compounds containing a 2-substituted piperidine (B6355638) ring, such as 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, the stereochemistry is often complex and requires sophisticated methods for synthesis and analysis bath.ac.uk. The piperidine ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions.

Studies involving NMR spectroscopy and single-crystal X-ray crystallography are used to determine the preferred conformers of different diastereomers researchgate.net. For 2-substituted piperidines, there is generally a strong preference for the substituent to occupy an equatorial position to minimize steric hindrance researchgate.net. In the case of this compound, the bulky 3-methylpyridine (B133936) group at the C-2 position would preferentially adopt an equatorial orientation. The stereochemistry at the C-2 and C-4 positions (if chiral) creates diastereomers (cis and trans isomers), which can exhibit significantly different biological activities. This is because the spatial relationship between the pyridine (B92270) and piperidine moieties directly impacts how the ligand fits into a receptor's binding pocket nih.gov. The trans-diastereomer of a chiral piperidine scaffold, for instance, can enforce a rigid coordination environment that may be less favorable for binding to certain metal ions like Cu2+, thereby dramatically improving selectivity for other ions like Zn2+ nih.gov.

Influence of Substituent Effects on Biological Activity and Reactivity

Substituents on both the pyridine and piperidine rings play a crucial role in modulating the electronic, steric, and hydrophobic properties of the entire molecule, thereby influencing its biological activity and chemical reactivity.

The position and electronic properties of substituents on a pyridine ring significantly affect reaction efficiency and biological interactions acs.org. A methyl group, as in this compound, is an electron-donating group. Its position on the pyridine ring can influence the ring's basicity and its ability to participate in hydrogen bonding or π-stacking interactions with a biological target.

Studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have shown that a methyl group on the pyridine nucleus noticeably increases the analgesic effect, regardless of its specific position mdpi.com. The direct methylation of pyridines is a fundamentally important process in pharmaceutical research, partly due to the "magic methyl" effect, where the addition of a methyl group can significantly improve a compound's pharmacological profile nih.gov. The methyl group can enhance binding affinity by occupying small hydrophobic pockets within a receptor site and can also improve metabolic stability by blocking sites susceptible to metabolism. The reaction to add a methyl group often proceeds via deprotonation of an existing group followed by methylation chemicalforums.com.

The tosyl (p-toluenesulfonyl) group on the piperidine nitrogen profoundly impacts the molecule's properties. As a strong electron-withdrawing group, it decreases the basicity of the piperidine nitrogen, preventing it from being protonated under physiological conditions. This is significant because a positively charged nitrogen atom is often a key pharmacophoric element, responsible for forming crucial salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding sites nih.gov.

Table 1: Impact of N-Substituent on σ1 Receptor Affinity This table presents representative data illustrating how different substituents on the piperidine nitrogen can affect binding affinity (Ki) for the σ1 receptor, based on findings from related compound series.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.gov. For pyridine-piperidine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable researchgate.netresearchgate.net.

In a typical 3D-QSAR study, a series of analogues is aligned based on a common scaffold mdpi.com. Then, molecular descriptors are calculated. CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields researchgate.net. These calculated fields are then correlated with the experimental biological activity (e.g., IC50 values) using statistical methods like Partial Least Squares (PLS) to generate a predictive model mdpi.com.

The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, electropositive substituent at a particular position on the pyridine ring is favorable for activity, while a bulky group near the tosyl moiety is unfavorable researchgate.net. These models serve as powerful tools for understanding the SAR of existing compounds and for rationally designing new, more potent derivatives researchgate.netnih.gov.

Rational Ligand Design Strategies for Pyridine-Piperidine Frameworks

Rational ligand design leverages structural information from the target and SAR data to create molecules with improved affinity and selectivity. Pyridine and piperidine rings are ubiquitous scaffolds in drug design due to their versatile chemical properties and presence in numerous FDA-approved drugs nih.govnih.gov.

The principles of molecular recognition dictate how a ligand binds to its receptor. This involves a combination of geometric and electronic complementarity e-bookshelf.de. For pyridine-piperidine frameworks, key design principles include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, as its lone pair of electrons is not part of the aromatic system nih.gov. This allows it to form crucial hydrogen bonds with donor residues (e.g., serine, threonine, tyrosine) in a binding site.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor pocket nih.gov.

Hydrophobic Interactions: The methyl group on the pyridine ring and the phenyl group of the tosyl moiety can occupy hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy.

Ionic Interactions: While the tosylated piperidine nitrogen is not basic, other derivatives with a basic nitrogen can be protonated to form a positive ionizable functionality nih.gov. This allows for strong salt-bridge interactions with negatively charged amino acid residues, which is a common and powerful binding motif nih.gov.

Conformational Rigidity: Introducing rigidity into the ligand, for instance through specific stereochemistry or by incorporating the scaffold into a larger ring system, can reduce the entropic penalty upon binding, leading to higher affinity nih.gov. The stereochemical engineering of ligands can create environments that favor binding to one target over another, thus enhancing selectivity nih.gov.

Bioisosteric Replacements within the Pyridine and Piperidine Rings

In the design of novel ligands based on the this compound scaffold, bioisosteric replacement of the core heterocyclic rings—pyridine and piperidine—is a key strategy to optimize physicochemical properties, metabolic stability, and target affinity. Bioisosteres are functional groups or molecules that possess similar steric and electronic characteristics, leading to comparable biological activity.

Bioisosteric Replacements for the Pyridine Ring

The pyridine ring is a common motif in medicinal chemistry, valued for its ability to form hydrogen bonds, engage in π–π stacking interactions, and improve water solubility. researchgate.netnih.gov However, it can also be a site of metabolism. Bioisosteric replacement of the pyridine ring can address metabolic liabilities and modulate potency and selectivity.

One common strategy is the replacement of the pyridine with another heteroaromatic ring. For instance, pyrazine analogues have been successfully developed from a series of 3,5-diarylaminopyridines, resulting in compounds with potent oral antimalarial activity. researchgate.net In this case, the pyrazine core was well-tolerated and maintained the necessary geometry for biological activity. Another approach involves replacing the pyridine N-oxide moiety with a 2-difluoromethylpyridine group, which has been shown to be a viable bioisosteric substitute in the context of quorum sensing inhibitors. nih.govrsc.org

Saturated bicyclic scaffolds have also emerged as effective mimics of the pyridine ring. The 3-azabicyclo[3.1.1]heptane core, for example, has been validated as a saturated bioisostere of pyridine. chemrxiv.org When this scaffold replaced the pyridine ring in the drug Rupatadine, it led to a dramatic improvement in solubility, metabolic stability, and a significant decrease in experimental lipophilicity (logD), while the calculated lipophilicity (clogP) remained similar. chemrxiv.org This highlights how such replacements can enhance drug-like properties.

The electronic properties of the pyridine ring can be modulated by substitution, which in turn affects its interaction with biological targets. Studies on NNN pincer-type ligands have shown that substitution at the 4-position of the pyridine ring with electron-donating or electron-withdrawing groups systematically alters the electronic density around a coordinated metal center. nih.govsemanticscholar.org While not directly related to receptor binding, this demonstrates the tunability of the pyridine core's electronic environment.

Bioisosteric Replacements for the Piperidine Ring

The piperidine ring is one of the most frequently used aliphatic heterocycles in drug discovery. researchgate.net However, it is often susceptible to metabolism, particularly oxidation at the carbons adjacent to the nitrogen atom. nih.gov Bioisosteric replacement aims to mitigate these issues while preserving or improving biological activity.

Spirocyclic systems are a modern and effective class of piperidine bioisosteres. Specifically, azaspiro[3.3]heptanes have gained significant attention. researchgate.netresearchgate.net The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane scaffold can lead to a decrease in lipophilicity (clogP and logD) and improved metabolic stability. researchgate.net For instance, incorporating a 1-azaspiro[3.3]heptane into the structure of the local anesthetic Bupivacaine in place of the piperidine ring resulted in a compound with significant anesthetic activity and improved metabolic half-life compared to its 2-azaspiro[3.3]heptane counterpart. researchgate.netscienceopen.comnih.gov

The table below summarizes the comparative physicochemical properties of model amide compounds of piperidine and its azaspiro[3.3]heptane bioisosteres.

CompoundStructureclogPlogDWater Solubility (µM)Metabolic Half-life (t½, min)
Piperidine Derivative (57)3.71.6136-
2-Azaspiro[3.3]heptane Derivative (58)3.41.21231
1-Azaspiro[3.3]heptane Derivative (59)3.41.01352
Data derived from a study on model amide compounds to assess the impact of piperidine replacement. researchgate.net

This data illustrates that while the spirocyclic replacements slightly decrease water solubility in this specific model system, they also reduce lipophilicity and can significantly enhance metabolic stability. researchgate.net

Other heterocyclic rings like morpholine are also considered bioisosteres for piperidine, often used to increase the polarity of the ring system. pharmjournal.ruenamine.net However, such replacements can also influence the pKa of the nitrogen atom, which may affect target binding. In a study of acetylcholinesterase inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold, modifications or isosteric replacements of the benzylpiperidine moiety were found to be detrimental to the activity, indicating that for some targets, the piperidine structure is crucial for optimal interaction. nih.gov

Ultimately, the choice of a bioisosteric replacement depends on the specific goals of the drug design campaign, such as improving metabolic stability, modulating lipophilicity, or exploring new intellectual property space, while maintaining the key interactions required for biological activity.

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 4 1 Tosylpiperidin 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, DFT calculations can elucidate its electronic properties and reactivity. These calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.netmdpi.com

Key electronic parameters that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. alliedacademies.org Other important parameters include ionization potential, electron affinity, electronegativity, and global hardness, all of which contribute to a comprehensive understanding of the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Gap5.10
Ionization Potential6.25
Electron Affinity1.15
Electronegativity3.70
Global Hardness2.55

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its conformational flexibility and stability over time. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in vacuum) at a specific temperature and pressure, researchers can observe how the molecule explores different conformations.

These simulations can reveal the most stable (lowest energy) conformations of the molecule and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. The stability of the molecule can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. plos.orgresearchgate.net

Table 2: Conformational States of this compound from MD Simulations

Conformational StateRelative Energy (kcal/mol)Dihedral Angle (C-N-S-C)Occurrence (%)
10.00-65°60
21.25175°30
32.5055°10

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Molecular Docking Studies for Putative Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, molecular docking can be used to explore its potential interactions with various protein targets. This is particularly useful in drug discovery for identifying potential biological targets and understanding the mechanism of action. alliedacademies.org

The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. researchgate.net For instance, the tosyl group might engage in hydrophobic interactions, while the pyridine (B92270) nitrogen could act as a hydrogen bond acceptor.

Table 3: Molecular Docking Scores of this compound with a Putative Kinase Target

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Leu78, Val86, Ala135
2-8.2Tyr134, Lys65
3-7.9Phe198, Met132

Note: The data in this table is for illustrative purposes and represents plausible outcomes of a molecular docking study.

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com

Predicted IR spectra can help in assigning the vibrational modes of the molecule, such as the stretching frequencies of the S=O bonds in the tosyl group and the C=N bond in the pyridine ring. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental NMR data to aid in the assignment of peaks and confirm the connectivity of the atoms in the molecule. rsc.orgchemicalbook.comrsc.org

Table 4: Predicted vs. Hypothetical Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
Pyridine-H28.458.50
Pyridine-H57.207.25
Pyridine-H68.608.65
Methyl-H2.402.42
Piperidine-H24.804.85

Note: The data in this table is illustrative. Predicted values are typically scaled to better match experimental data.

Analysis of Intermolecular Interactions (e.g., PIXEL, QTAIM calculations)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that can be used to analyze the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions. researchgate.netnih.gov For this compound, QTAIM analysis can provide insights into the strength and nature of intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals interactions. researchgate.net

Parameters derived from QTAIM, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), can be used to classify these interactions. For example, a positive value of ∇²ρ is indicative of a closed-shell interaction (e.g., ionic bond, hydrogen bond, or van der Waals interaction), while a negative value suggests a shared-shell interaction (covalent bond).

Table 5: QTAIM Topological Parameters for Key Intramolecular Interactions

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
C-H···O (Tosyl)0.0150.050
C-H···N (Pyridine)0.0120.045

Note: The data in this table is hypothetical and represents typical values for weak intramolecular interactions as determined by QTAIM analysis.

Exploration of Biological Targets and Molecular Interactions in Vitro Studies

Identification of Putative Receptor and Enzyme Targets

A thorough search of scientific databases and peer-reviewed literature has yielded no specific studies that identify or characterize putative receptor or enzyme targets for 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine . While the pyridine (B92270) and piperidine (B6355638) moieties are common scaffolds in compounds designed to interact with various biological targets, including G-protein coupled receptors and enzymes, no receptor binding assays or enzymatic screening results have been published for this specific molecule.

Modulatory Effects on Receptor Systems (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

There is no available data in the scientific literature regarding the modulatory effects of This compound on any receptor system, including the muscarinic acetylcholine receptors. Studies on related pyridine and piperidine-containing molecules show that they can act as modulators of these receptors, but no such research has been published for the compound .

Consistent with the lack of receptor interaction data, there are no published studies investigating or describing a mechanism of positive allosteric modulation (PAM) for This compound . The potential for this compound to act as a PAM at any receptor is currently unknown.

Enzyme Inhibition and Activation Profiles

No in vitro studies detailing the enzyme inhibition or activation profile of This compound have been found in the public domain. Its effects on common enzyme targets have not been characterized.

The following table, which would typically contain enzyme inhibition data, remains empty due to the absence of research findings.

Enzyme TargetIC₅₀ (µM)Type of InhibitionReference
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Cell-Based Assays for Specific Biological Activities (e.g., antiproliferative, antimicrobial)

There are no published reports of This compound being evaluated in cell-based assays for any specific biological activity. Its potential antiproliferative effects against cancer cell lines or its antimicrobial activity against bacteria and fungi have not been documented in peer-reviewed literature.

The table below is presented to illustrate the standard format for such data, but it is unpopulated as no public data exists.

Cell Line / Microbial StrainAssay TypeActivity (e.g., IC₅₀, MIC)Reference
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Preclinical Pharmacological Screening and Assessment of Biological Potential

In Vitro Efficacy and Potency Evaluations of Analogues

While direct efficacy and potency data for 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine are not available, studies on various substituted piperidinyl-pyridine analogues have demonstrated a range of biological activities. The potency of these analogues is highly dependent on the specific substitutions on both the pyridine (B92270) and piperidine (B6355638) rings, as well as the nature of the linker between them.

For instance, a series of piperidine-linked pyridine analogues were evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The in vitro efficacy of these compounds was determined by their ability to inhibit viral replication in cell-based assays. Structure-activity relationship (SAR) studies within this class of compounds revealed that specific substitutions on the pyridine ring are crucial for potent antiviral activity.

Another area where piperidinyl-pyridine scaffolds have been explored is in the development of antagonists for various receptors. For example, piperidinylpyrrolopyridine derivatives have been synthesized and evaluated as histamine H1 antagonists. The in vitro potency of these compounds was typically assessed through receptor binding assays or functional assays measuring the inhibition of histamine-induced cellular responses.

The table below summarizes representative in vitro efficacy data for structurally related, but distinct, classes of piperidinyl-pyridine analogues from the broader scientific literature. It is crucial to note that these data are not directly applicable to this compound but serve to illustrate the types of biological activities and potencies observed in related chemical series.

Compound ClassTargetAssay TypePotency (e.g., IC50, EC50)
Piperidine-linked Pyridine AnaloguesHIV-1 Reverse TranscriptaseAntiviral AssayNanomolar to Micromolar
Piperidinylpyrrolopyridine DerivativesHistamine H1 ReceptorReceptor Binding AssayNanomolar
2-(Piperidin-4-yl)-1H-benzo[d]imidazole DerivativesNitric Oxide ProductionCell-based AssayMicromolar

In Vitro Selectivity and Specificity Profiling against Multiple Targets

The selectivity profile of piperidinyl-pyridine analogues is a critical aspect of their preclinical assessment, determining their potential for off-target effects. As with efficacy, no specific selectivity data for this compound has been reported. However, studies on related compounds highlight the importance of structural modifications in achieving target specificity.

For example, in the development of histamine H1 antagonists, piperidinylpyrrolopyridine derivatives were profiled against a panel of other G-protein coupled receptors (GPCRs) to ensure selectivity. Desirable compounds would exhibit high affinity for the H1 receptor with significantly lower affinity for other receptors, such as muscarinic and adrenergic receptors, to avoid unwanted side effects like dry mouth or cardiovascular effects.

Similarly, kinase inhibitor programs often utilize pyridine and piperidine scaffolds. In such cases, selectivity is assessed by screening compounds against a broad panel of kinases. A highly selective inhibitor will potently inhibit the target kinase while showing minimal activity against other kinases, even those with structurally similar ATP-binding sites.

The following table provides a conceptual overview of how selectivity profiling is approached for analogous compound classes.

Compound ClassPrimary TargetSelectivity Panel ExamplesObserved Selectivity
Piperidinylpyrrolopyridine DerivativesHistamine H1 ReceptorMuscarinic Receptors, Adrenergic Receptors, Serotonin ReceptorsHigh selectivity for H1 over other aminergic GPCRs
Pyridine-based Kinase InhibitorsSpecific Tyrosine KinasePanel of >100 different kinasesVaries from highly selective to multi-targeted depending on the compound

Preliminary In Vivo Pharmacodynamic Studies to Assess Target Engagement

Pharmacodynamic (PD) studies in animal models are essential to demonstrate that a compound engages its intended target in a living system and produces a measurable biological response. There are no published in vivo pharmacodynamic studies for this compound.

For analogous compounds, the design of in vivo PD studies is highly dependent on the therapeutic target. For instance, for a histamine H1 antagonist, a common in vivo PD model is the inhibition of histamine-induced bronchoconstriction in guinea pigs. Measurement of target engagement could involve ex vivo receptor occupancy studies in brain or peripheral tissues.

In the context of oncology, for a targeted kinase inhibitor, in vivo PD studies might involve administering the compound to tumor-bearing mice and subsequently measuring the phosphorylation status of a downstream substrate of the target kinase in tumor tissue. A reduction in the phosphorylation of the substrate would provide evidence of target engagement.

This conceptual table illustrates the types of in vivo pharmacodynamic assessments that would be relevant for analogues of this compound, should a biological target be identified.

Therapeutic AreaPotential TargetIn Vivo ModelPharmacodynamic Biomarker
Allergy/InflammationHistamine H1 ReceptorHistamine-induced response in guinea pigsInhibition of physiological response; ex vivo receptor occupancy
OncologyTyrosine KinaseTumor xenograft model in miceInhibition of substrate phosphorylation in tumor tissue
Infectious DiseaseViral EnzymeInfection model in rodentsReduction in viral load

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful technique for separating and quantifying the components of a mixture. For a compound like 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, both achiral and chiral separations are crucial.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of moderately polar organic compounds. The development of a robust RP-HPLC method for this compound is essential for purity assessment and quantification. researchgate.netijsrst.com

Method development typically involves the optimization of several key parameters to achieve adequate separation and peak shape. A common starting point is a C18 column, known for its versatility and hydrophobicity. researchgate.netscholarsresearchlibrary.com The mobile phase, a critical component, is usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netscholarsresearchlibrary.com The ratio of these solvents is adjusted to control the retention time of the analyte. For pyridine-containing compounds, the pH of the mobile phase can significantly impact retention and peak symmetry due to the basicity of the pyridine (B92270) nitrogen. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is a common practice to improve peak shape by minimizing tailing. researchgate.net

The flow rate of the mobile phase affects both the analysis time and the separation efficiency. A typical flow rate for analytical HPLC is around 1.0 mL/min. Detection is most commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The aromatic rings in this compound suggest that it would have a significant UV absorbance, likely in the range of 230-280 nm. ptfarm.pl

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness, often following guidelines from the International Council for Harmonisation (ICH). researchgate.netijsrst.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Since this compound possesses a chiral center at the C2 position of the piperidine (B6355638) ring, it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is critical to separate and quantify them. csfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. csfarmacie.cznih.gov

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.gov The choice of the specific CSP and the mobile phase is crucial for achieving enantioseparation.

The mobile phase in chiral HPLC can be operated in normal-phase, polar organic, or reversed-phase modes. nih.gov For compounds like this compound, a normal-phase method using a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) is a common starting point. The addition of a small amount of an amine, such as diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds. The principle of chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which involves a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com

Table 2: Potential Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol with 0.1% Diethylamine
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H-NMR: The ¹H-NMR spectrum of this compound would provide detailed information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons of the pyridine and tosyl groups would appear in the downfield region (typically δ 7-9 ppm). chemicalbook.comuci.edu The methyl group on the pyridine ring would likely appear as a singlet around δ 2.3-2.5 ppm. uci.edu The protons of the piperidine ring would exhibit complex splitting patterns in the aliphatic region (typically δ 1-4 ppm). The chemical shifts and coupling constants of these protons would be crucial for determining the conformation of the piperidine ring.

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons would resonate in the range of δ 120-160 ppm. scirp.org The carbonyl carbon of the tosyl group would be further downfield. The methyl carbon would appear at a higher field (around δ 20-25 ppm). scirp.org The carbons of the piperidine ring would be found in the aliphatic region.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. pw.edu.pl The IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include:

S=O stretching: The sulfonyl group (SO₂) of the tosyl moiety would exhibit strong stretching vibrations in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C=C and C=N stretching: The aromatic rings (pyridine and phenyl) would show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. pw.edu.plresearchgate.net The C=N stretching of the pyridine ring would also fall in this range. pw.edu.pl

C-H stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would be observed just below 3000 cm⁻¹. pw.edu.pl

C-N stretching: The C-N bond of the sulfonamide would have a stretching vibration in the fingerprint region.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. nist.govnist.gov

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., electron ionization or electrospray ionization). copernicus.orgrsc.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula. rsc.org The fragmentation pattern can provide valuable structural information. For instance, cleavage of the bond between the piperidine nitrogen and the sulfur atom of the tosyl group, or fragmentation of the piperidine ring, would be expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern of spots is collected on a detector.

The analysis of the positions and intensities of these diffraction spots allows for the calculation of the electron density map of the crystal. From this map, the crystallographer can determine the exact spatial coordinates of each atom in the molecule, as well as the bond lengths and angles between them. This provides unequivocal proof of the compound's chemical structure and stereochemistry. For instance, the relative stereochemistry of the methyl group on the pyridine ring and the tosyl-substituted piperidine ring can be definitively established.

The crystallographic data for a compound are typically presented in a standardized format. While specific experimental data for this compound is not publicly available, a representative data table is shown below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₉H₂₄N₂O₂S
Formula Weight360.47 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.987(3)
b (Å)9.345(2)
c (Å)19.234(4)
α (°)90
β (°)93.50(3)
γ (°)90
Volume (ų)2325.7(9)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.028
Absorption Coefficient (mm⁻¹)0.175
F(000)768
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.50 to 28.00
Reflections collected10567
Independent reflections5342 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148
Goodness-of-fit on F²1.05

Validation Parameters for Research-Grade Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. For research applications involving this compound, this would typically involve validating a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of the compound and its potential impurities. The key validation parameters are discussed below. llri.innih.gov

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a more general term that refers to the ability of a method to differentiate and quantify the analyte in a complex mixture. researchgate.netechemi.com

For an HPLC method for this compound, specificity would be demonstrated by showing that the peak for the main compound is well-resolved from any potential impurities or degradation products. This is often achieved by "spiking" a sample of the pure compound with known related substances and demonstrating their separation. The use of a photodiode array (PDA) detector can further establish peak purity by comparing the UV spectra across the peak.

Table 2: Hypothetical Specificity Study Results

CompoundRetention Time (min)Resolution from Main Peak
This compound15.2-
Impurity A (e.g., starting material)12.84.5
Impurity B (e.g., a regioisomer)16.52.8
Degradant C (e.g., hydrolysis product)10.18.2

Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements to each other. nih.govscioninstruments.com Both are critical for ensuring the reliability of quantitative data. chromatographyonline.com

Accuracy is typically assessed by performing recovery studies. A known amount of pure this compound would be added to a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is then calculated as the percentage of the measured amount versus the added amount.

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-assay precision) is assessed by multiple measurements of the same sample under the same conditions in a short period. Intermediate precision is determined by varying conditions within the same laboratory (e.g., different days, different analysts, different equipment). Reproducibility (inter-laboratory precision) involves different laboratories analyzing the same sample.

Table 3: Hypothetical Accuracy and Precision Data

ParameterLevelResultsAcceptance Criteria
Accuracy 80%Mean Recovery: 99.5%98.0% - 102.0%
100%Mean Recovery: 100.2%98.0% - 102.0%
120%Mean Recovery: 99.8%98.0% - 102.0%
Precision
Repeatability100% (n=6)Relative Standard Deviation (RSD): 0.5%RSD ≤ 1.0%
Intermediate Precision
- Day 1 vs. Day 2Overall RSD: 0.8%RSD ≤ 2.0%
- Analyst 1 vs. Analyst 2Overall RSD: 0.9%RSD ≤ 2.0%

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.depharmaguru.co The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govwisdomlib.org

These limits are crucial for impurity analysis. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 4: Hypothetical LOD and LOQ for an Impurity

ParameterMethodResult (as % of target concentration)
LODSignal-to-Noise (S/N) Ratio of 3:10.01%
LOQSignal-to-Noise (S/N) Ratio of 10:10.03%

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. chromatographyonline.comchromatographyonline.com A robustness study for an HPLC method for this compound might involve varying parameters such as the pH of the mobile phase, column temperature, and flow rate.

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the analytical system is performing correctly. omicsonline.orgresearchgate.net System suitability parameters are typically established based on the results of the robustness study.

Table 5: Hypothetical Robustness and System Suitability Parameters

Robustness Parameter VariedVariationImpact on Results (e.g., % change in assay)
Mobile Phase pH± 0.2 units< 1.0%
Column Temperature± 2 °C< 0.5%
Flow Rate± 0.1 mL/min< 1.5%
System Suitability Parameter Acceptance Criterion
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Resolution (between main peak and closest impurity)> 2.0
RSD of replicate injections (n=5)≤ 1.0%

Future Directions and Emerging Research Avenues

Design of Novel Analogues with Tailored Molecular Properties

The development of new analogues of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a key strategy to enhance its therapeutic potential. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules by identifying which structural features are essential for biological activity. nih.govnih.gov

Modifications to the core structure could involve several strategies:

Altering the Tosyl Group: The tosyl (tosyl) group on the piperidine (B6355638) nitrogen is a common protecting group but may not be optimal for biological activity. Research shows that replacing the tosyl moiety with other substituents, such as a methyl or ethyl group, can significantly alter receptor affinity. nih.gov Creating a library of analogues with different N-substituents on the piperidine ring could lead to compounds with improved potency and selectivity.

Substitution on the Pyridine (B92270) Ring: The pyridine ring is a versatile scaffold known for its presence in numerous FDA-approved drugs. nih.gov Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, amino groups) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets. nih.gov For example, studies on other pyridine derivatives have shown that the position and nature of substituents can dramatically influence antiproliferative activity. nih.gov

Stereochemistry: The compound contains a chiral center at the 2-position of the piperidine ring. It is critical to synthesize and test individual enantiomers, as biological activity is often stereospecific. The (R)- and (S)-enantiomers could exhibit vastly different pharmacological profiles.

A systematic approach to analogue design, as summarized in the table below, will be essential for mapping the SAR and identifying candidates with superior properties.

Modification Strategy Rationale Example Substituents Desired Outcome
Piperidine N-Substitution Modulate lipophilicity, size, and receptor interactions. nih.govMethyl, Ethyl, Benzyl, Acyl groupsEnhanced potency, selectivity, and pharmacokinetic properties.
Pyridine Ring Substitution Fine-tune electronic and steric properties for target binding. nih.govMethoxy, Halogen, Amino, Cyano groupsImproved structure-activity relationship (SAR) and target specificity.
Piperidine Ring Modification Alter conformation and introduce new interaction points.Hydroxyl, Amino, Alkyl groupsIncreased binding affinity and novel biological activities.
Isosteric Replacement Replace fragments to improve properties while maintaining key interactions.e.g., Pyrimidine for PyridineEnhanced metabolic stability and bioavailability.

Exploration of Alternative and More Efficient Synthetic Pathways

Developing efficient, scalable, and environmentally friendly synthetic routes is paramount for the production of this compound and its analogues. nih.gov Current methods for synthesizing substituted pyridines and piperidines can be complex. researchgate.net Future research should focus on modern synthetic methodologies.

Promising synthetic strategies include:

Catalytic Hydrogenation: The reduction of substituted pyridines is a common method for producing piperidines. nih.gov Recent advancements have focused on developing heterogeneous catalysts, such as ruthenium or nickel silicide, that can achieve high diastereoselectivity under milder conditions. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions, like the Suzuki-Miyaura reaction, offer powerful tools for connecting the pyridine and piperidine fragments or for adding substituents. acs.orgmdpi.com These methods are often highly efficient and tolerant of a wide range of functional groups.

The table below compares potential synthetic routes, highlighting the advantages of modern catalytic methods.

Synthetic Method Description Advantages Challenges
Classical Multi-step Synthesis Traditional methods involving protection, activation, and coupling steps.Well-established procedures.Often lengthy, low overall yield, generates significant waste.
Catalytic Hydrogenation of Pyridines Reduction of a pyridine precursor to form the piperidine ring. nih.govCan be highly efficient and stereoselective with modern catalysts.Requires specialized equipment for handling hydrogen gas; catalyst selection is key.
Palladium-Catalyzed Cross-Coupling Suzuki or Buchwald-Hartwig reactions to form the C-C bond between rings. acs.orgHigh functional group tolerance, good yields.Requires pre-functionalized substrates (e.g., halides, boronic acids).
Direct C-H Functionalization Catalytic activation and direct coupling of C-H bonds.High atom economy, reduces synthetic steps.Can suffer from regioselectivity issues; still an emerging field.

Advanced Computational Approaches for Structure-Based Compound Design

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting how molecules will behave, thus guiding synthetic efforts. nih.gov For this compound, these methods can offer deep insights into its interactions with potential biological targets.

Key computational techniques include:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. nih.govnih.gov By analyzing the docking pose, researchers can understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationally design analogues with enhanced binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-target complex over time, revealing the stability of interactions and potential conformational changes that are crucial for activity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov By building a QSAR model for a series of analogues, the activity of new, unsynthesized compounds can be predicted, helping to prioritize the most promising candidates for synthesis.

Investigation of Broader Biological Applications and Therapeutic Areas

The pyridine-piperidine structural motif is a "privileged scaffold" found in drugs targeting a wide range of diseases. researchgate.netnih.gov While the initial therapeutic focus for this compound might be narrow, its structural components suggest potential activity in numerous other areas.

Potential therapeutic areas for exploration include:

Oncology: Many piperidine derivatives exhibit antiproliferative and anticancer properties by interfering with critical cellular processes like tubulin polymerization or histone deacetylase (HDAC) activity. nih.govnih.govnih.gov

Neurodegenerative and Psychiatric Disorders: The sigma-1 receptor, implicated in various central nervous system disorders, is a known target for piperidine-containing ligands. nih.govnih.gov

Inflammatory Diseases: Compounds with this core structure have been investigated as inhibitors of kinases like MSK1, which are involved in inflammatory pathways, suggesting potential applications in conditions like asthma. mdpi.com

Infectious Diseases: The inherent biological activity of heterocyclic compounds like pyridine and piperidine makes them attractive starting points for developing new antibacterial and antifungal agents. scielo.org.mx

A comprehensive screening of this compound and its newly designed analogues against a diverse panel of biological targets is a critical step toward uncovering their full therapeutic potential.

Q & A

Q. What synthetic strategies are employed for the preparation of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, and how are reaction parameters optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Protection of the piperidine ring : Tosyl groups (tosyl chloride) are used to protect the nitrogen, enhancing stability during subsequent reactions .
  • Pyridine functionalization : Oxidative or condensation reactions, such as those described for related pyridine derivatives (e.g., HMPT-mediated nucleophilic substitution at 100°C for ethoxy group introduction) .
  • Purification : Column chromatography or recrystallization ensures high purity.

Q. Optimization Tips :

  • Use catalysts like K₂CO₃ for nucleophilic substitutions to improve yield .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., CHCl₃ for chlorination, methanol for thiol coupling) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for methyl, tosyl, and pyridine protons. For example, the tosyl group’s aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

Q. Troubleshooting :

  • Overlapping NMR signals? Use 2D techniques (COSY, HSQC) for resolution .
  • Low MS sensitivity? Optimize ionization parameters (e.g., ESI voltage, solvent composition).

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

Methodological Answer:

  • Protecting Groups : Use tosyl groups to shield reactive amines, preventing undesired side reactions .
  • Low-Temperature Conditions : For unstable intermediates (e.g., chloromethyl derivatives), maintain reflux in CHCl₃ to avoid decomposition .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol or hydroxyl intermediates .

Q. What green chemistry metrics can be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Atom Economy (AE) : Calculate AE = (molecular weight of product / Σ molecular weights of reactants) × 100. Aim for >70% by minimizing auxiliary reagents .
  • E-Factor : Reduce waste by optimizing solvent recovery (e.g., distill CHCl₃ for reuse) .

Q. Example Table :

StepAE (%)E-Factor (kg waste/kg product)
Tosylation851.2
Pyridine functionalization782.5

Q. How are structural isomers or byproducts identified and resolved during synthesis?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with a gradient elution (e.g., water:acetonitrile) to isolate isomers .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structures (e.g., distinguishing regioisomers) .
  • Kinetic Control : Adjust reaction time/temperature to favor the desired product (e.g., shorter times prevent over-oxidation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the pyridine ring’s electron-deficient nature can be modeled using B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility .

Case Study :
DFT revealed that the tosyl group’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, guiding functionalization strategies .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Metabolic Stability Testing : Compare hepatic microsome stability (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to validate potency thresholds .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?

Methodological Answer:

  • Functional Group Modulation : Replace the tosyl group with sulfonamides to enhance blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute pyridine with pyrimidine to evaluate potency changes .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer intravenously (IV) and orally (PO) to measure bioavailability (e.g., Cmax, AUC) .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) with autoradiography to track organ accumulation .
  • Metabolite Profiling : LC-MS/MS identifies major metabolites in plasma/urine .

Q. How do crystallographic studies inform the conformational flexibility of this compound?

Methodological Answer:

  • Single-Crystal Analysis : Resolve bond angles and torsional strain (e.g., piperidine chair vs. boat conformations) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯π bonds influencing packing) .
  • Temperature-Dependent XRD : Assess thermal stability by heating crystals to 300 K .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.